molecular formula C11H16O3 B8632495 Ethyl 5-isopropyl-2-methyl-3-furoate

Ethyl 5-isopropyl-2-methyl-3-furoate

Cat. No. B8632495
M. Wt: 196.24 g/mol
InChI Key: YHDJPSPUPFLTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04025537

Procedure details

A mixture of 3.97 g (0.02 mole) ethyl 2-acetyl-5-methyl-2-hexenoate and 3.55 g (0.02 mole) N-bromosuccinimide in 50 ml of carbon tetrachloride was heated at reflux for 2.5 hours. After cooling, the succinimide was removed by filtration and the solution concentrated by rotary evaporation. Distillation of the crude product gave 3.33 g (85% ) of ethyl 5-isopropyl-2-methyl-3-furoate, bp 112°-114° C. (11 mm).
Name
ethyl 2-acetyl-5-methyl-2-hexenoate
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[CH:10][CH2:11][CH:12]([CH3:14])[CH3:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6])(=[O:3])[CH3:2].BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH:12]([C:11]1[O:3][C:1]([CH3:2])=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:10]=1)([CH3:13])[CH3:14]

Inputs

Step One
Name
ethyl 2-acetyl-5-methyl-2-hexenoate
Quantity
3.97 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OCC)=CCC(C)C
Name
Quantity
3.55 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the succinimide was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC(=C(O1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.33 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.